4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with a chlorine atom at the 4-position and a carboxylic acid group at the 6-position. The molecular formula for this compound is and it has a molecular weight of approximately 197.58 g/mol .
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is classified as a heterocyclic compound due to its ring structure containing nitrogen atoms. It falls under the broader category of pyrrolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid typically involves several steps. A common synthetic route begins with the preparation of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. This intermediate is chlorinated using phosphorus oxychloride under reflux conditions. The reaction mixture is then cooled and neutralized with ammonia to yield the desired product.
In industrial applications, the synthesis can be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. The optimization of reaction conditions such as temperature, pressure, and reagent concentrations is crucial for consistent product quality.
The molecular structure of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid features a fused ring system consisting of a pyrrole and pyrimidine ring. The chlorine atom is positioned at the 4th carbon of the pyrrole ring, while the carboxylic acid group is located at the 6th position of the pyrimidine ring.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and heterocycles. It can undergo nucleophilic substitution reactions due to the presence of the carboxylic acid group and can also react with bases to form salts.
The compound has been shown to react with halogenating agents such as N-bromosuccinimide in tetrahydrofuran to form brominated derivatives. These reactions are often monitored using techniques like nuclear magnetic resonance spectroscopy to confirm product formation and purity .
The mechanism of action for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid primarily relates to its biological activity as an enzyme inhibitor. Its structural features allow it to interact with specific enzyme active sites, potentially blocking substrate access or altering enzyme conformation.
Research indicates that this compound may inhibit certain enzymes involved in bacterial growth, making it a candidate for antibacterial drug development. Its effectiveness against specific pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis has been investigated in preclinical studies .
Additional properties include high gastrointestinal absorption potential due to its molecular structure, which enhances its bioavailability when administered orally .
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid has several applications across different scientific fields:
The synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid relies on sequential heterocycle construction and halogenation. The core pyrrolo[3,2-d]pyrimidine scaffold is typically assembled via cyclocondensation of 4-aminopyrrole-3-carboxylate derivatives with formamidine acetate or triethyl orthoformate. This yields 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine precursors, which undergo electrophilic chlorination using phosphorus oxychloride (POCl₃) or phosphorous pentachloride (PCl₅) [3] [6].
A critical optimization involves reaction stoichiometry and temperature control. Excess POCl₃ (3–5 equivalents) at reflux (105–110°C) achieves complete conversion, but higher temperatures promote degradation. Alternatively, catalytic N,N-dimethylaniline (0.1 equiv) facilitates Vilsmeier-Haack complex formation, reducing side products [6]. Post-chlorination, carboxylic acid deprotection follows, typically via alkaline hydrolysis (2M NaOH, 80°C), achieving yields of 68–75% after recrystallization [3] [9].
Table 1: Chlorinating Agents and Reaction Efficiency
Chlorinating Agent | Equivalents | Catalyst | Temp (°C) | Yield (%) |
---|---|---|---|---|
POCl₃ | 5.0 | None | 110 | 65 |
PCl₅ | 3.5 | None | 100 | 58 |
POCl₃ | 4.0 | N,N-Dimethylaniline | 105 | 78 |
Recent advances focus on catalytic C–H functionalization to streamline synthesis. Palladium-catalyzed C6-carboxylation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine using CO and CuI as a co-catalyst enables direct carboxylic acid installation, bypassing ester hydrolysis. This method achieves 82% regioselectivity at C6 but requires high-pressure reactors (20 atm CO) [6].
For halogen retention, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance nucleophilic substitution. Under mild conditions (K₂CO₃, TBAB, DMF, 60°C), carboxyl group introduction avoids competitive C4-chloro displacement, preserving this site for downstream derivatization [9]. Microwave-assisted cyclocondensation further optimizes regioselectivity: irradiating cyanoacrylates with guanidine at 150°C for 20 minutes achieves 94% conversion, reducing side isomers from 15% to <3% versus thermal methods [6].
Table 2: Catalytic Methods for Regioselective Synthesis
Method | Catalyst System | Conditions | Regioselectivity (C6:C4) | Yield (%) |
---|---|---|---|---|
Pd/Cu-Catalyzed Carboxylation | Pd(OAc)₂/CuI | 20 atm CO, 120°C, 12h | 82:18 | 70 |
PTC-Mediated Alkylation | TBAB/K₂CO₃ | DMF, 60°C, 6h | 95:5 | 85 |
Microwave Cyclization | None | 150°C, 20 min | 97:3 | 90 |
Solvent-free protocols address environmental and efficiency challenges. Mechanochemical synthesis via ball milling combines 4-hydroxy precursors with PCl₅ and ammonium chloride (1:2:0.5 ratio), achieving 92% chlorination in 30 minutes without solvents. This suppresses hydrolysis byproducts common in solution-phase reactions [6].
For hydrolysis, aqueous micellar catalysis replaces organic solvents. Using cetyltrimethylammonium bromide (CTAB) as a surfactant, LiOH-mediated ester saponification proceeds at 50°C in water, reducing reaction time from 24h to 4h and improving isolated yield to 89% [8]. Additionally, in situ acid generation during workup minimizes purification: adding HCl directly to the reaction mixture precipitates the product, eliminating extraction steps [8].
The carboxylic acid moiety enables diverse transformations. Esterification uses carbodiimide coupling (EDC·HCl) with alcohols, but milder conditions employ alkyl halides and K₂CO₃ in DMF. For example, ethyl ester synthesis (ethyl bromide, K₂CO₃, 60°C) achieves 95% yield, crucial for prodrug development [7] [10].
Amidation leverages mixed anhydride intermediates. Treating the acid with isobutyl chloroformate generates an anhydride that reacts with amines at 0°C, preserving the chloro substituent. Primary alkyl amines afford 80–85% yields, while bulky aromatics require PyBOP activation [10]. Recent innovations include click chemistry: copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches 1,2,3-triazoles, forming hybrids with antitumor activity. For instance, triazole-linked pyrrolopyrimidines show IC₅₀ values of 1.2–3.8 µM against EGFR-positive cancers [10].
Table 3: Key Derivatives and Synthetic Conditions
Derivative | Reagent | Conditions | Yield (%) | Application |
---|---|---|---|---|
Ethyl ester | EtBr, K₂CO₃ | DMF, 60°C, 8h | 95 | Prodrug synthesis |
n-Propylamide | n-Propylamine, EDC·HCl | DCM, rt, 12h | 82 | Bioisostere studies |
Triazole conjugate (R = 4-fluorophenyl) | 4-Fluorophenyl azide, CuSO₄ | t-BuOH/H₂O, 25°C, 6h | 76 | EGFR tyrosine kinase inhibition |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: